7-Fluoro-2-mercaptoquinazolin-4(3H)-one
Overview
Description
7-Fluoro-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a fluorine atom at the 7th position, a mercapto group at the 2nd position, and a carbonyl group at the 4th position of the quinazolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 7-fluoro-2-aminobenzamide.
Cyclization: The aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form the quinazolinone ring.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the carbonyl group at the 4th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 7-Fluoro-2-sulfonylquinazolin-4(3H)-one.
Reduction: 7-Fluoro-2-mercapto-4-hydroxyquinazoline.
Substitution: 7-Substituted-2-mercaptoquinazolin-4(3H)-one derivatives.
Scientific Research Applications
7-Fluoro-2-mercaptoquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the fluorine atom at the 7th position.
7-Chloro-2-mercaptoquinazolin-4(3H)-one: Contains a chlorine atom instead of a fluorine atom at the 7th position.
7-Fluoroquinazolin-4(3H)-one: Lacks the mercapto group at the 2nd position.
Uniqueness
7-Fluoro-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the fluorine atom and the mercapto group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the mercapto group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
7-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZRNSQRXUCWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232748 | |
Record name | 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69661-43-4 | |
Record name | 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69661-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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